2-(Aminomethyl)-7-ethylbenzo[d]oxazole
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(7-ethyl-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C10H12N2O/c1-2-7-4-3-5-8-10(7)13-9(6-11)12-8/h3-5H,2,6,11H2,1H3 |
InChI Key |
IOVGVZIIMUAWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with ethyl bromoacetate, followed by cyclization under acidic conditions . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the oxazole ring .
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole often employs continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-7-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Aminomethyl)-7-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against bacterial and fungal strains.
Medicine: Explored as a potential drug candidate for treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The key structural distinctions between 2-(Aminomethyl)-7-ethylbenzo[d]oxazole and analogous compounds lie in heteroatom composition, substituent placement, and functional groups:
Key Observations :
- The oxygen atom in benzo[d]oxazole derivatives reduces electron density compared to sulfur-containing thiazoles, affecting reactivity and binding interactions .
- Ethyl and aminomethyl substituents in the target compound may improve solubility and target engagement compared to bulkier groups (e.g., indole or benzylthio) .
Antifungal Performance
- 3ba (2-(Benzylthio)benzo[d]oxazole) : Demonstrated superior inhibition of Botrytis cinerea and Fusarium oxysporum compared to Captan, a commercial fungicide .
- Target Compound: The ethyl group may enhance lipid bilayer penetration, while the aminomethyl group could interact with fungal enzymes (e.g., cytochrome P450), though empirical validation is needed.
Bioimaging Potential
In -(1H-Indol-7-yl)benzo[d]oxazole formed organoboron complexes (e.g., compound 63) with cell-penetrating fluorescence. The target compound’s aminomethyl group could serve as a coordination site for metal ions or boron, enabling similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
